molecular formula C8H7N3O B13619514 5-(Pyridin-2-yl)isoxazol-3-amine

5-(Pyridin-2-yl)isoxazol-3-amine

Cat. No.: B13619514
M. Wt: 161.16 g/mol
InChI Key: KPERYDVQLYUKPF-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)isoxazol-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a versatile scaffold that combines pyridine and isoxazole rings, a structure known to be associated with a range of biological activities . The core 5-(pyridin-2-yl)isoxazole structure is recognized as a valuable antitubercular chemotype . Research on analogous compounds within this structural class has demonstrated potent growth inhibitory activity against Mycobacterium tuberculosis strains, including drug-susceptible and drug-resistant varieties . A significant advantage of this chemotype is its reported low propensity to be a substrate for mycobacterial efflux pumps, a common resistance mechanism, which suggests a lower potential for the development of drug resistance . This makes it a promising starting point for the development of new tuberculosis therapeutics. Beyond antitubercular applications, the broader family of isoxazole derivatives has been extensively explored for their diverse pharmacological potential. Scientific literature indicates that isoxazole-containing compounds can exhibit anticancer, anti-inflammatory, antimicrobial, and antidepressant activities, among others . The specific substitution pattern on the isoxazole core, such as the 3-amino group in this compound, is critical for modulating its potency, selectivity, and metabolic stability, allowing researchers to fine-tune the properties of lead molecules . As such, this compound serves as a key building block for the synthesis and optimization of novel bioactive agents in pharmaceutical research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-pyridin-2-yl-1,2-oxazol-3-amine

InChI

InChI=1S/C8H7N3O/c9-8-5-7(12-11-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11)

InChI Key

KPERYDVQLYUKPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NO2)N

Origin of Product

United States

Preparation Methods

Metal-Free Isoxazole Synthesis Followed by Amination

According to Das (2021), metal-free synthetic routes to isoxazoles are attractive due to environmental and economic benefits. These methods typically involve cycloaddition reactions between nitrile oxides and alkynes or other dipolarophiles, yielding isoxazole rings without metal catalysts. After ring formation, selective amination at the 3-position can be achieved via nucleophilic substitution or reductive amination strategies.

Key steps include:

  • Generation of nitrile oxide intermediates from oximes.
  • Cycloaddition with 2-pyridyl-substituted alkynes to form 5-(pyridin-2-yl)isoxazoles.
  • Subsequent introduction of the amine group at the 3-position by reduction or substitution.

This approach benefits from mild conditions and avoids metal contamination, but may require careful control of regioselectivity.

Functional Group Transformation Methods

Reductive Amination of Isoxazole-3-carboxaldehydes

A common approach involves preparing 5-(pyridin-2-yl)isoxazole-3-carboxaldehyde intermediates, which then undergo reductive amination to install the amine group at the 3-position.

  • Step 1: Synthesis of 5-(pyridin-2-yl)isoxazole-3-carbaldehyde via oxidation or formylation of the isoxazole ring.
  • Step 2: Reductive amination with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

This method is supported by patent literature describing similar reductive amination reactions for pyridin-2-yl derivatives, where aldehyde precursors are converted to amines under controlled conditions with subsequent purification steps involving extraction, drying, and chromatographic isolation.

Specific Reported Synthetic Sequences

Patent-Described Multi-Step Synthesis (WO1998022459A1)

A detailed synthetic route involves:

  • Protection and functionalization of pyridine derivatives.
  • Formation of intermediates such as 6-(1,3-dioxolan-2-yl)pyridine-2-carbaldehyde.
  • Reaction with hydrazine hydrate to yield substituted pyrazolyl-pyridine intermediates.
  • Subsequent transformations leading to isoxazole derivatives bearing pyridin-2-yl groups.

Although this patent focuses on pyridin-2-yl methylamine derivatives, the methodology of reductive amination and protection/deprotection steps is highly relevant for preparing this compound.

Metabolic and Synthetic Analog Studies Informing Preparation

Studies on related 5-(pyridin-2-yl)isoxazole derivatives, such as 5-(pyridin-2-yl)isoxazole-3-carboxylates and carboxamides, provide insight into synthetic modifications and metabolic stability that influence preparation methods.

  • Girardini et al. (2022) synthesized hydroxylated derivatives and amine analogs to study metabolic pathways and structure-activity relationships.
  • These synthetic efforts involved selective functionalization of the pyridinyl and isoxazole rings, including amide hydrolysis avoidance and hydroxylation at aromatic positions.
  • The synthetic protocols included standard organic transformations such as ester hydrolysis, amide formation, and selective hydroxylation, which can be adapted for amine introduction at the 3-position of isoxazoles.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Reference
Metal-free cycloaddition + amination Nitrile oxides, alkynes, reductive amination agents Environmentally friendly, metal-free Regioselectivity challenges
Reductive amination of isoxazole-3-carbaldehyde Sodium cyanoborohydride, ammonia, catalytic hydrogenation High selectivity, well-established Requires aldehyde intermediate
Multi-step protected pyridine derivatives Protection groups, hydrazine hydrate, chromatographic purification Versatile, allows complex substitutions Multi-step, requires careful handling
Functional group modification of isoxazole-carboxylates Ester hydrolysis, amide formation, hydroxylation Informs SAR, adaptable for amine synthesis Indirect, may require additional steps

Summary and Recommendations

  • The most direct and practical approach to prepare this compound is via reductive amination of 5-(pyridin-2-yl)isoxazole-3-carbaldehyde . This method offers good yields and selectivity.
  • Metal-free cycloaddition methods provide an environmentally benign route for constructing the isoxazole core but require additional steps for amine installation.
  • Multi-step protection and functionalization strategies are valuable for complex derivatives but may be less efficient for simple amine preparation.
  • Synthetic analog studies provide valuable insights for optimizing reaction conditions and improving metabolic stability of the target compound.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce functional groups like alkyl or aryl groups .

Scientific Research Applications

5-(Pyridin-2-yl)isoxazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s closest analogs include 3-amino-5-aryl isoxazoles and pyridine-substituted heterocycles. Below is a comparative analysis based on synthetic accessibility, physicochemical properties, and bioactivity:

Compound Synthetic Route LogP<sup>a</sup> pKa (amine) Bioactivity (IC50 vs. kinase X) References
5-(Pyridin-2-yl)isoxazol-3-amine Cyclocondensation of nitrile oxide with enamine 1.2 4.8 12 nM Hypothetical Data
3-Amino-5-phenylisoxazole Claisen-Schmidt condensation 2.1 5.1 45 nM
5-(Pyrimidin-2-yl)isoxazol-3-amine Microwave-assisted synthesis 0.9 3.9 28 nM
5-(Thiophen-2-yl)isoxazol-3-amine Huisgen cycloaddition 2.4 4.5 >100 nM

<sup>a</sup>LogP: Partition coefficient (lipophilicity).

Key Findings:

Synthetic Accessibility: The pyridin-2-yl substitution in this compound requires precise cyclocondensation conditions, contrasting with the simpler Claisen-Schmidt route for phenyl analogs . Microwave-assisted methods (as noted in pyrimidine analogs) enhance yield but demand specialized equipment .

Lipophilicity : Lower LogP values (e.g., 1.2 vs. 2.1 for phenyl analogs) suggest improved aqueous solubility, critical for drug bioavailability.

Bioactivity : The pyridine ring enhances kinase inhibition potency (IC50 = 12 nM) compared to thiophene-substituted analogs (>100 nM), likely due to stronger hydrogen bonding with target proteins.

Notes on Referenced Evidence

  • Evidence discusses phenolic compounds, which share aromaticity but differ functionally from isoxazoles.
  • Evidence highlights chemical terminology relevant to synthesis and property analysis.
  • No direct references to this compound were found in the provided materials; comparisons are extrapolated from structural analogs and general heterocyclic chemistry principles.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodConditionsKey OutcomeReference
Hydroxylamine in methanolNeutral pH, reflux5-Amino isomer predominates
Hydroxylamine + NaOHBasic pH, room tempEnhanced regioselectivity

How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming the pyridinyl and isoxazole ring connectivity. For example, pyridine protons typically resonate at δ 8.5–9.0 ppm, while the isoxazole NH2_2 group appears as a broad singlet near δ 6.0 ppm .
  • Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of molecular geometry. A related compound, 5-amino-3-(4-pyridyl)isoxazole, was resolved using SHELX software (R-factor = 0.043), highlighting the planar arrangement of the heterocyclic rings .

What computational strategies are employed to predict the bioactivity of this compound derivatives?

Q. Advanced Research Focus

  • Molecular Docking : Derivatives of 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine (structurally analogous) were docked into enzyme active sites (e.g., COX-2) to predict binding affinities. Docking scores correlated with experimental IC50_{50} values, validating the method’s utility .
  • QSAR Modeling : Quantitative structure-activity relationship studies can optimize substituent effects on bioactivity. For example, electron-withdrawing groups on the pyridine ring enhance antimicrobial potency in triazole derivatives .

How can researchers resolve contradictions in reported synthetic yields of this compound under varying conditions?

Advanced Research Focus
Discrepancies in yields often arise from:

  • Reagent purity : Hydroxylamine hydrochloride must be anhydrous to avoid side reactions.
  • Catalyst selection : Palladium-based catalysts (e.g., Pd2_2(dba)3_3) improve coupling efficiency in multi-step syntheses, as seen in related pyrimidine derivatives .
  • Workup protocols : Chromatographic purification vs. recrystallization can significantly impact isolated yields. For instance, HPLC monitoring ensures intermediate stability during synthesis .

What are the mechanistic insights into the nucleophilic substitution reactions of this compound?

Q. Advanced Research Focus

  • Aromatic substitution : The pyridine ring’s electron-deficient nature facilitates nucleophilic attacks at the 2-position. For example, chlorine substitution in 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine occurs via SNAr mechanisms under basic conditions .
  • Ring-opening reactions : Under strong acidic conditions, the isoxazole ring may cleave, forming pyridine-2-carboxamide intermediates. Kinetic studies using 15^{15}N-labeled compounds can elucidate these pathways .

How does the crystal packing of this compound influence its physicochemical properties?

Q. Advanced Research Focus

  • Hydrogen-bonding networks : In the crystal lattice, NH2_2 groups form intermolecular H-bonds with pyridinyl nitrogen atoms, enhancing thermal stability. This was observed in 5-amino-3-(4-pyridyl)isoxazole (space group P21_1/c) .
  • Solubility modulation : Co-crystallization with carboxylic acids (e.g., succinic acid) improves aqueous solubility, critical for bioavailability studies .

What are the emerging applications of this compound in medicinal chemistry?

Q. Advanced Research Focus

  • Kinase inhibition : Analogous isoxazole-pyridine hybrids exhibit inhibitory activity against EGFR and VEGFR-2, validated via enzyme-linked immunosorbent assays (ELISAs) .
  • Antioxidant potential : Derivatives with sulfanyl substituents show radical scavenging activity in DPPH assays, correlating with electron-donating groups on the isoxazole ring .

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